3,5-Dibromoaniline
Overview
Description
3,5-Dibromoaniline is a chemical compound with the molecular formula C6H5Br2N . It has an average mass of 250.919 Da and a mono-isotopic mass of 248.878860 Da . It is also known by other names such as Benzenamine, 3,5-dibromo- .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction with two steps . The first step involves the use of Sodium Nitrite (NaNO2), Sulfuric Acid (H2SO4), and aqueous Phosphoric Acid (H3PO4) for 2 hours . The second step involves the use of urea, H2SO4, and aqueous H3PO4 at 20°C . The final step involves the use of 99 percent tin and aqueous Hydrochloric Acid (HCl) for 7 hours at 90°C .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notationc1c(cc(cc1Br)Br)N
. The InChI representation is InChI=1S/C6H5Br2N/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2
. Physical and Chemical Properties Analysis
This compound has a density of 2.0±0.1 g/cm3, a boiling point of 296.8±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 53.7±3.0 kJ/mol and it has a flash point of 133.3±21.8 °C . The compound has a molar refractivity of 45.9±0.3 cm3 . It has 1 hydrogen bond acceptor, 2 hydrogen bond donors, and 0 freely rotating bonds . Its LogP is 3.22 .Scientific Research Applications
Organic Intermediate in Synthesis
3,5-Dibromoaniline is an important organic intermediate in the synthesis of pharmaceuticals, alkaloids, and ferromagnetics. It's typically produced through the hydrolysis of 3,5-dibromo-4-aminobenzene sulfonamide, derived from 4-aminobenzene sulfonamide and hydrobromic acid. This process is a key step in creating various compounds used in different industries (Geng Rui-xue, 2004).
Synthesis of D-π-A Azobenzene Derivatives
This compound is a key intermediate in synthesizing novel D-π-A azobenzene derivatives. These derivatives exhibit sensitive photochromic responses, making them interesting for various applications. Their structure and photochromic property have been extensively studied, indicating their potential in material sciences (Song Xiume, 2015).
Modified Sandmeyer Methodology
The compound plays a significant role in the modified Sandmeyer methodology for synthesizing (±)-Convolutamydine A. This methodology demonstrates its utility in synthesizing a range of α-isonitrosoacetanilides, important for various chemical processes (S. J. Garden et al., 1997).
Synthesis of Dihalogenated Polyanilines
In the field of polymer chemistry, this compound is used to synthesize dihalogenated polyanilines. These polymers have been studied for their electrical properties, showcasing their potential in electronic applications. The polymers exhibit different redox states and some demonstrate semiconducting properties, highlighting the versatility of this compound in polymer synthesis (F. Diaz et al., 1998).
Quantum Computational Studies
The compound has been subject to quantum computational studies, focusing on its molecular structure, vibrational assignments, and nonlinear optical, electronic, and thermodynamic nature. These studies provide insights into its potential bioactive properties and applications in molecular docking (C. Abraham et al., 2018).
Electrochemical Studies
This compound has been examined in electrochemical studies, particularly focusing on its oxidation in aqueous sulfuric acid solutions. Such studies are crucial for understanding its behavior in various chemical processes and potential applications in electrochemistry (S. Arias, E. Brillas, 1985).
Safety and Hazards
3,5-Dibromoaniline is considered hazardous . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Safety measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation .
Biochemical Analysis
Molecular Mechanism
The current literature does not provide specific details on how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The current literature does not provide specific details on any enzymes or cofactors that it interacts with, or any effects on metabolic flux or metabolite levels .
Transport and Distribution
The current literature does not provide specific details on any transporters or binding proteins that it interacts with, or any effects on its localization or accumulation .
Subcellular Localization
The current literature does not provide specific details on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
3,5-dibromoaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNUUWJGSOHMRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40278120 | |
Record name | 3,5-Dibromoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40278120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
626-40-4 | |
Record name | 626-40-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6216 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-Dibromoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40278120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dibromoaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3,5-dibromoaniline used in the synthesis of photochromic azobenzene derivatives?
A: this compound serves as a key building block in synthesizing novel D-π-A azobenzene derivatives with photochromic properties []. These derivatives are created through a multi-step process. First, this compound is reacted with various phenol derivatives via azo coupling. This reaction forms the azobenzene core, which is responsible for the photochromic behavior. The resulting D-π-A azobenzene derivatives have demonstrated sensitive photochromic responses, with isomerization speed constants ranging from 10⁻² to 10⁻³ s⁻¹ []. The isomerization speed is primarily influenced by the steric hindrance within the molecule. This highlights the potential of using this compound in developing new photochromic materials.
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